
ent-Cleroindicin F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ent-Cleroindicin F: is a naturally occurring pigment that belongs to the aflatoxin family. It is a colorless crystalline solid that exhibits a yellow color when dissolved in organic solvents such as dimethyl sulfoxide or chloroform . This compound is primarily used as a biomarker for fluorescence microscopy and cell imaging studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The enantioselective synthesis of ent-Cleroindicin F involves the use of 2,4-dihydroxybenzaldehyde as a starting material. The synthesis proceeds through sequential o-quinone methide chemistry and diastereoselective dearomatization . The reduction of the hydroperoxyl group in the intermediate compound by triphenylphosphine generates this compound with an 80% enantiomeric excess and a 57% yield .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the synthesis can be scaled up by optimizing the reaction conditions and using appropriate catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: ent-Cleroindicin F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as singlet oxygen or thallium(III) perchlorate.
Substitution: Substitution reactions can be carried out using various nucleophiles under basic conditions.
Major Products: The major product formed from the reduction of the hydroperoxyl group in the intermediate compound is this compound .
Scientific Research Applications
ent-Cleroindicin F has a wide range of scientific research applications, including:
Mechanism of Action
ent-Cleroindicin F is part of the cleroindicin family, which includes other similar compounds such as cleroindicin A, cleroindicin B, cleroindicin C, cleroindicin D, and cleroindicin E . These compounds share similar structural features but differ in their specific functional groups and stereochemistry. The uniqueness of this compound lies in its specific enantiomeric form and its distinct chemical reactivity .
Comparison with Similar Compounds
- Cleroindicin A
- Cleroindicin B
- Cleroindicin C
- Cleroindicin D
- Cleroindicin E
Properties
Molecular Formula |
C8H10O3 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
(3aS)-3a-hydroxy-2,3,7,7a-tetrahydro-1-benzofuran-6-one |
InChI |
InChI=1S/C8H10O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h1-2,7,10H,3-5H2/t7?,8-/m1/s1 |
InChI Key |
HSGPAWIMHOPPDA-BRFYHDHCSA-N |
Isomeric SMILES |
C1COC2[C@]1(C=CC(=O)C2)O |
Canonical SMILES |
C1COC2C1(C=CC(=O)C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


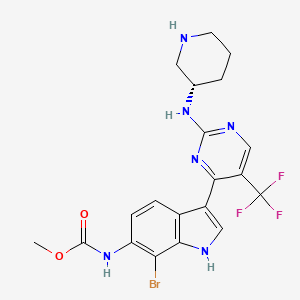
![6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane](/img/structure/B12431187.png)

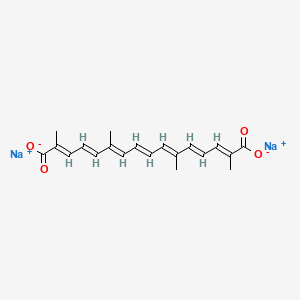
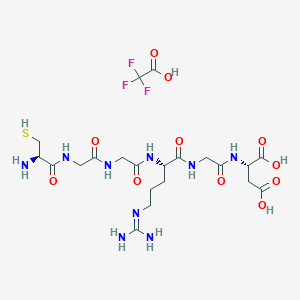
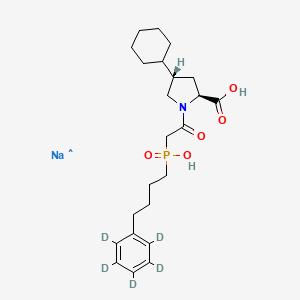
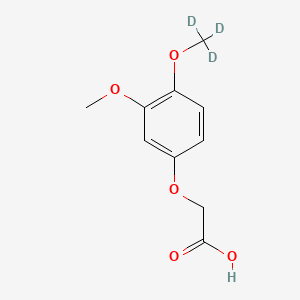
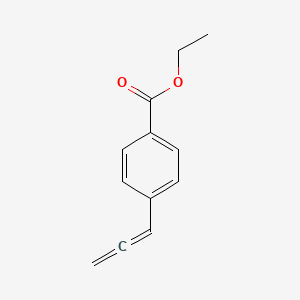
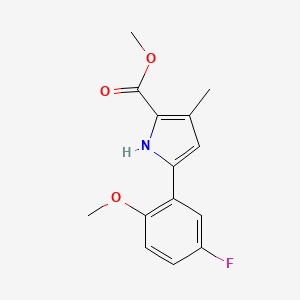
![(4Ar,5R,6aR,6aS,6bR,8aR,10R,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12431244.png)
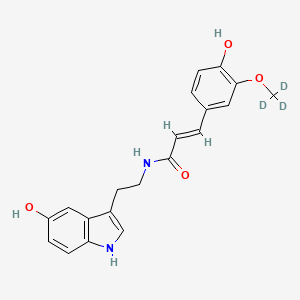
![4lambda6-Thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B12431253.png)
![(1S,3R,12R,16R)-15-[4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-(3,4,5-trihydroxyoxan-2-yl)oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one](/img/structure/B12431254.png)

